molecular formula C17H21NO3 B1251502 Maritidine

Maritidine

Cat. No. B1251502
M. Wt: 287.35 g/mol
InChI Key: XABKULUGCCNEKX-DQYPLSBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maritidine is a natural product found in Galanthus elwesii, Cyrtanthus falcatus, and other organisms with data available.

Scientific Research Applications

Isolation and Identification

Maritidine, a known alkaloid, was isolated from the fresh flowers of Pancratium maritimum. The structures of maritidine and other alkaloids were determined through spectroscopic studies including NMR and CD techniques (Youssef & Frahm, 1998).

Synthesis Studies

A biogenetic-type asymmetric synthesis of natural (+)-maritidine from L-tyrosine was described, showcasing the chemical synthesis pathway for maritidine (Tomioka, Koga, & Yamada, 1977).

Anticancer Potential

Research on the amaryllidaceous plant Pancratium maritimum, which contains maritidine, indicated potential anticancer properties. Compounds isolated from this plant showed antiproliferative and antimigratory activity against human prostate cancer cell lines (Ibrahim et al., 2013).

Stereochemistry and Transformation Studies

Studies on the stereochemistry of maritidine and its transformation to other alkaloids were conducted, providing insights into the structural and chemical properties of maritidine and related compounds (Ghosal, Ashutosh, & Razdan, 1985).

Total Synthesis

Research has focused on the synthesis of maritidine, demonstrating the creation of complex chemical structures and contributing to the understanding of alkaloid synthesis (Pandey, Gupta, & Pimpalpalle, 2009).

Formal Total Synthesis

A study presented a formal total synthesis of maritidine, contributing to the methodology of synthesizing this alkaloid in a laboratory setting (Roe & Stephenson, 2008).

properties

Product Name

Maritidine

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol

InChI

InChI=1S/C17H21NO3/c1-20-14-7-11-10-18-6-5-17(13(11)9-15(14)21-2)4-3-12(19)8-16(17)18/h3-4,7,9,12,16,19H,5-6,8,10H2,1-2H3/t12-,16+,17+/m1/s1

InChI Key

XABKULUGCCNEKX-DQYPLSBCSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CN3CC[C@]24[C@@H]3C[C@@H](C=C4)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)OC

synonyms

maritidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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